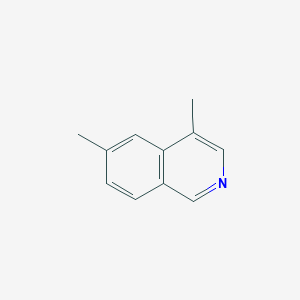
4,6-Dimethylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. The structure of this compound consists of a benzene ring fused to a pyridine ring, with methyl groups attached at the 4th and 6th positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylisoquinoline can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form the isoquinoline ring system .
Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst, such as palladium or copper. This method provides high yields and short reaction times .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high efficiency and yield. The use of microwave irradiation and solvent-free conditions has also been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: 4,6-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated isoquinolines.
科学研究应用
4,6-Dimethylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including alkaloids.
Medicine: Isoquinoline derivatives have shown potential as anticancer, antimalarial, and antimicrobial agents.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
作用机制
The mechanism of action of 4,6-Dimethylisoquinoline involves its interaction with various molecular targets. It can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drug development . Additionally, it can inhibit certain enzymes, affecting metabolic pathways and cellular functions .
相似化合物的比较
Isoquinoline: The parent compound, lacking the methyl groups at the 4th and 6th positions.
6-Hydroxy-1,4-dimethylisoquinoline: A hydroxylated derivative with different biological activities.
4,4-Dimethylisoquinoline-1,3(2H,4H)-dione: A compound with potential antiplatelet activity.
Uniqueness: 4,6-Dimethylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 4th and 6th positions enhances its stability and reactivity compared to other isoquinoline derivatives.
属性
CAS 编号 |
102878-55-7 |
|---|---|
分子式 |
C11H11N |
分子量 |
157.21 g/mol |
IUPAC 名称 |
4,6-dimethylisoquinoline |
InChI |
InChI=1S/C11H11N/c1-8-3-4-10-7-12-6-9(2)11(10)5-8/h3-7H,1-2H3 |
InChI 键 |
AZYXYVVXCUXMKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=NC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




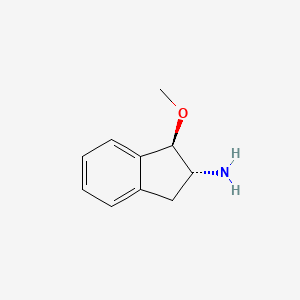
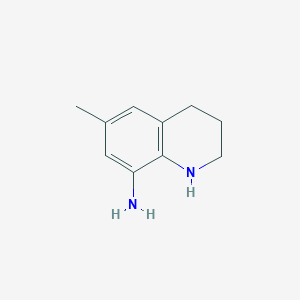
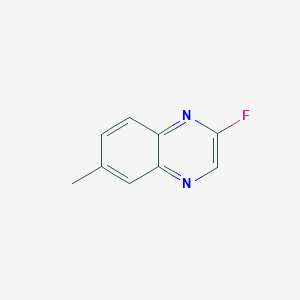
![7-Amino-2-azaspiro[4.4]nonan-3-one](/img/structure/B11920740.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11920745.png)
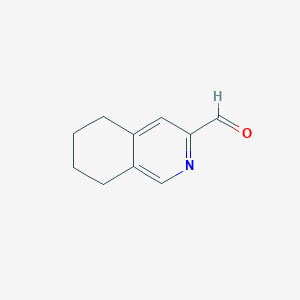
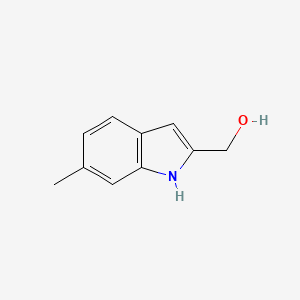
![6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B11920758.png)
![(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11920761.png)


![5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11920780.png)
